molecular formula C14H19NO3 B4611255 (E)-3-(2-methoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide

(E)-3-(2-methoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide

Cat. No.: B4611255
M. Wt: 249.30 g/mol
InChI Key: XEYLZQXMRZMWNP-CMDGGOBGSA-N
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Description

(E)-3-(2-methoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a methoxyphenyl group and a methoxypropyl group attached to a prop-2-enamide backbone. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 3-methoxypropylamine.

    Formation of the Intermediate: The 2-methoxybenzaldehyde undergoes a condensation reaction with 3-methoxypropylamine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the prop-2-enamide backbone can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of (E)-3-(2-methoxyphenyl)-N-(3-methoxypropyl)propaneamide.

    Substitution: Formation of derivatives with substituted functional groups.

Scientific Research Applications

(E)-3-(2-methoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2-methoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-hydroxyphenyl)-N-(3-hydroxypropyl)prop-2-enamide: Similar structure but with hydroxy groups instead of methoxy groups.

    (E)-3-(2-methoxyphenyl)-N-(3-ethoxypropyl)prop-2-enamide: Similar structure but with an ethoxy group instead of a methoxy group on the propyl chain.

Uniqueness

(E)-3-(2-methoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The (E)-configuration also plays a crucial role in determining its properties compared to its (Z)-isomer.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-11-5-10-15-14(16)9-8-12-6-3-4-7-13(12)18-2/h3-4,6-9H,5,10-11H2,1-2H3,(H,15,16)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYLZQXMRZMWNP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C=CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C=C/C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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